N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. Common synthetic methods include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods for preparing thiophene derivatives.
Cyclization Reactions: Cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones under microwave irradiation can produce trisubstituted thiophene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones.
Scientific Research Applications
N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H15N3O3S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)22-14-7-9-15(10-8-14)23-21(28)24-20(26)18-6-3-11-29-18/h1-12H,(H,22,25)(H2,23,24,26,28) |
InChI Key |
GQVSFPNOFQHOJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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